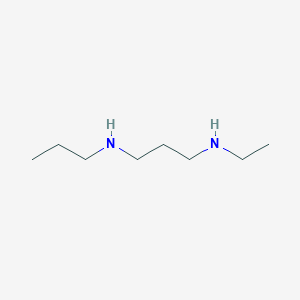

N1-Ethyl-N3-propyl-1,3-propanediamine

Overview

Description

N1-Ethyl-N3-propyl-1,3-propanediamine, also known as N-ethyl-N’-propylpropane-1,3-diamine, is a chemical compound with the molecular formula C8H20N2 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a chain of three carbon atoms (forming the propane backbone), with an ethyl group (C2H5) attached to one nitrogen atom and a propyl group (C3H7) attached to the other .Scientific Research Applications

Polyamine Analogs in Irritable Bowel Syndrome Control

Polyamine analogs, including structures related to N1-Ethyl-N3-propyl-1,3-propanediamine, have been studied for their ability to control symptoms of diarrhea-predominant irritable bowel syndrome (IBS). These compounds, when administered in a rodent model, demonstrated dose-dependent reduction in stool output, indicating their potential as therapeutic agents for IBS. The effectiveness of these compounds is highly dependent on the nature of the terminal alkyl groups and the geometry of the methylene spacers, highlighting the importance of structural nuances in their biological activity (Bergeron, Wiegand, & Fannin, 2001).

Antiviral Properties Against Genital Herpes

Another study investigated the use of related compounds, specifically CP-20,961 (a structure bearing resemblance to this compound), for its therapeutic and prophylactic potential against genital herpes simplex virus type 2 (HSV-2) in guinea pigs. The compound demonstrated a significant decrease in the incidence of clinical lesions when applied intravaginally prior to infection, suggesting its potential as a potent agent for preventing genital herpes infection (Zheng, Mayo, & Hsiung, 1983).

Polyamine Reutilization and Turnover in the Brain

Research has also delved into the role of polyamine analogs in the brain, particularly focusing on their metabolism and reutilization. A specific study on N1, N2-bis-(2, 3-butadienyl)-1, 4-butanediamine, an inhibitor of polyamine oxidase, has provided insights into polyamine turnover in the brain, with implications for understanding brain function and potential therapeutic applications in neurological disorders (Seiler & Bolkenius, 1985).

Latent Alkyl Isocyanates as Aldehyde Dehydrogenase Inhibitors

Latent alkyl isocyanates, structurally related to this compound, have been studied for their ability to inhibit aldehyde dehydrogenase (AlDH) in vivo. This inhibition has potential implications in the treatment of alcohol dependency and in chemotherapeutic strategies where AlDH plays a role in drug resistance (Nagasawa, Elberling, Goon, & Shirota, 1994).

Pharmacokinetic Modeling for Drug Development

Further research has utilized structural analogs for pharmacokinetic modeling in drug development processes, such as FTY720 (2-amino-2[2-(-4-octylphenyl)ethyl]propane-1,3-diol hydrochloride), a sphingosine-1-phosphate receptor agonist. These studies are crucial for understanding drug disposition and optimizing therapeutic efficacy in conditions like multiple sclerosis and organ transplant rejection (Meno-Tetang et al., 2006).

Safety and Hazards

Properties

IUPAC Name |

N-ethyl-N'-propylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-3-6-10-8-5-7-9-4-2/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHLTSNIGITTBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCCNCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

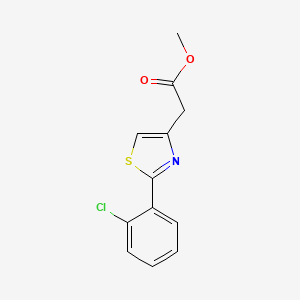

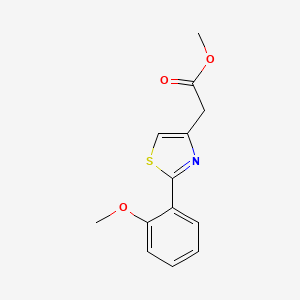

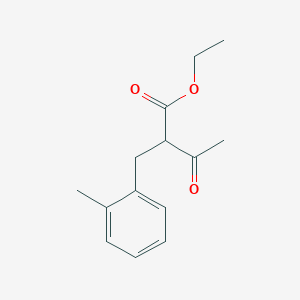

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076692.png)

![2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3076703.png)

![Ethyl 4-({[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3076706.png)

![N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076714.png)

![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076718.png)

![N-(4-chlorobenzyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3076729.png)

![3-[(3-Methoxypropyl)amino]propanenitrile](/img/structure/B3076738.png)

![[1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3076800.png)